2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide is a complex organic compound that features a benzofuro[3,2-d]pyrimidine core
Preparation Methods
The synthesis of 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuro[3,2-d]pyrimidine core through a series of cyclization reactions. The introduction of the 4-fluorophenyl and 4-nitrophenyl groups is achieved through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the nitro group to an amine group, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace functional groups on the aromatic rings. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and nitrophenyl groups can enhance binding affinity and specificity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds include other benzofuro[3,2-d]pyrimidine derivatives, such as 2-butylamino-3-(4-fluorophenyl)benzofuro[3,2-d]pyrimidin-4(3H)-one . These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties. The unique combination of the fluorophenyl and nitrophenyl groups in 2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-nitrophenyl)acetamide distinguishes it from other related compounds.
Properties
CAS No. |
895790-18-8 |
---|---|
Molecular Formula |
C24H15FN4O6 |
Molecular Weight |
474.404 |
IUPAC Name |
2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H15FN4O6/c25-14-5-9-16(10-6-14)28-23(31)22-21(18-3-1-2-4-19(18)35-22)27(24(28)32)13-20(30)26-15-7-11-17(12-8-15)29(33)34/h1-12H,13H2,(H,26,30) |
InChI Key |
DYTVZTRSEPYXQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=O)N3CC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.